Enhanced Lipophilicity of 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole vs. Nitro Analog
The 4-bromo substituent confers significantly higher lipophilicity compared to the 4-nitro analog, a property critical for membrane permeability and CNS penetration. The computed XLogP3-AA value for 1-(4-bromophenyl)-5-phenyl-1H-pyrazole is 4.2 [1], whereas the 4-nitrophenyl analog has an XLogP3-AA of 3.4 [2]. This 0.8 log unit difference corresponds to an approximately 6.3-fold higher octanol-water partition coefficient, indicating greater hydrophobic character that may favor passive diffusion across lipid bilayers.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole: 3.4 |
| Quantified Difference | Δ 0.8 log units (6.3-fold higher partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood-brain barrier penetration, making the bromo derivative a more attractive starting point for CNS drug discovery programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 56956061, 1-(4-bromophenyl)-5-phenyl-1H-pyrazole. XLogP3-AA: 4.2. https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-bromophenyl)-5-phenyl-1H-pyrazole (accessed April 22, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole. XLogP3-AA: 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-nitrophenyl)-5-phenyl-1H-pyrazole (accessed April 22, 2026). View Source
